1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine
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Overview
Description
1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine typically involves multiple steps, including cyclization, substitution, and protection-deprotection reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: A selective α2-adrenoceptor antagonist with sympatholytic activity.
4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate: Known for its contributions to different contacts in crystal structures.
Uniqueness
1-(4-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is unique due to its specific structural features and the presence of both fluorophenyl and imidazopyridinyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H18FN5 |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C17H18FN5/c1-21-16-15(3-2-8-19-16)20-17(21)23-11-9-22(10-12-23)14-6-4-13(18)5-7-14/h2-8H,9-12H2,1H3 |
InChI Key |
GQKOLCWQEGZTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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